3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of chlorine atoms and a piperidine ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolopyrimidine core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,6-dichloropyrazole with a suitable amine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the reaction . Additionally, the use of catalysts and specific solvents can further improve the reaction outcomes.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it valuable in the development of industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Halogenated Pyrazolopyrimidines: Compounds with halogen substitutions, such as chlorine or fluorine, show similar chemical reactivity and biological properties.
Uniqueness
3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific arrangement of chlorine atoms and the piperidine ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H12Cl2N6 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
3,6-dichloro-N-piperidin-3-yl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12Cl2N6/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7/h5,13H,1-4H2,(H2,14,15,16,17,18) |
InChI Key |
KAEYCMNBTPOCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl |
Origin of Product |
United States |
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